3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
Description
Its structure comprises three key moieties:
- A pyridazine ring substituted at position 6 with a 2-methylphenyl group.
- A piperazine linker (six-membered diamine ring) bridging the pyridazine and butanone groups.
- A 3-methylbutan-1-one terminal group.
The compound’s design leverages the pyridazine scaffold’s ability to engage in hydrogen bonding and π-π interactions with kinase active sites, while the piperazine linker enhances solubility and conformational flexibility . Crystallographic studies using programs like SHELXL and CCP4 suite tools likely contributed to its structural validation, as these are industry standards for small-molecule and macromolecular refinement .
Properties
IUPAC Name |
3-methyl-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15(2)14-20(25)24-12-10-23(11-13-24)19-9-8-18(21-22-19)17-7-5-4-6-16(17)3/h4-9,15H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPYVUFYVGCLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyridazinone intermediate reacts with piperazine derivatives.
Attachment of the Butanone Side Chain: The final step involves the alkylation of the piperazine nitrogen with a butanone derivative, often using alkyl halides or tosylates in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanone side chain, converting it to an alcohol.
Substitution: The aromatic ring in the pyridazinone moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
3-methyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft. This mechanism is crucial in the treatment of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Key Observations:
Piperazines are known to improve solubility and metabolic stability, which may enhance pharmacokinetics . The target compound’s pyridazine scaffold differs from the imidazo[1,2-b]pyridazine in analogs, altering electron distribution and steric bulk.
Analogs with phenyl or benzonitrile substituents (e.g., third and fourth rows) exhibit higher activity (*), suggesting electron-withdrawing or aromatic groups at the C3 position optimize binding .
Molecular Weight :
- The target compound’s weight (~403.5) is comparable to the benzonitrile analog (402.5). Higher weights correlate with increased steric bulk, which may influence membrane permeability or target engagement.
Activity Trends :
- Pyrrolidine-linked analogs with phenyl or benzonitrile groups show superior activity (*), implying that smaller linkers and specific substituents enhance potency. The target’s piperazine linker and pyridazine scaffold may trade off activity for improved drug-like properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
